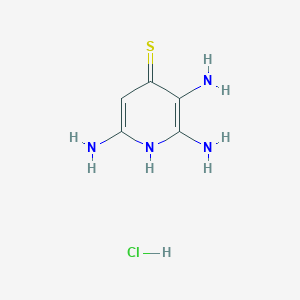
2-(2-Methyl-4-nitroanilino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-4-nitroanilino)ethan-1-ol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of aniline, featuring a nitro group and a methyl group on the benzene ring, as well as an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-nitroanilino)ethan-1-ol typically involves a multi-step process starting from benzene. The steps include nitration, reduction, and alkylation:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitrobenzene derivative is then reduced to the corresponding aniline using a reducing agent such as iron filings and hydrochloric acid.
Alkylation: The aniline derivative undergoes alkylation with an appropriate alkyl halide to introduce the ethanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-nitroanilino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, sulfonic acids, and alkyl halides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Methyl-4-nitroanilino)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-nitroanilino)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitroaniline: Lacks the ethanol moiety but shares the nitro and methyl groups on the benzene ring.
2-(4-Amino-2-nitroanilino)ethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(2-Methyl-4-nitroanilino)ethan-1-ol is unique due to the presence of both the nitro group and the ethanol moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile in various research and industrial applications.
Properties
CAS No. |
60320-09-4 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(2-methyl-4-nitroanilino)ethanol |
InChI |
InChI=1S/C9H12N2O3/c1-7-6-8(11(13)14)2-3-9(7)10-4-5-12/h2-3,6,10,12H,4-5H2,1H3 |
InChI Key |
JQDYEOJMKPUBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)








![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)
